molecular formula C8H17NO2 B13263580 Methyl 2-amino-3-methylhexanoate

Methyl 2-amino-3-methylhexanoate

Cat. No.: B13263580
M. Wt: 159.23 g/mol
InChI Key: LFYZRQFPYRMVGF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is a derivative of hexanoic acid and contains both an amino group and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methylhexanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3-methylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-methylhexanoate is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

Methyl 2-amino-3-methylhexanoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H17_{17}NO\ and a molecular weight of approximately 159.23 g/mol. The compound features both an amino group and an ester group, which contribute to its reactivity and potential interactions within biological systems. Its structural similarity to natural amino acids suggests possible roles in metabolic pathways and interactions with various biological molecules.

Biological Activity

This compound exhibits several notable biological activities:

  • Plant Elicitor : Research indicates that this compound can act as a plant elicitor, stimulating defense mechanisms in plants against pathogens. It has been shown to enhance resistance to extreme temperature stresses and exhibit antifungal properties .
  • Metabolic Interactions : Its structural characteristics allow it to interact with enzymes involved in amino acid metabolism, potentially influencing metabolic pathways. This interaction may lead to alterations in cellular functions, making it a candidate for further investigation in metabolic studies.
  • Therapeutic Potential : The compound is being studied for its potential therapeutic properties, particularly as a precursor in drug development. Its unique structure may provide advantages over other compounds in specific applications within medicinal chemistry .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Hofmann Rearrangement : Utilizing hypobromite or hypochlorite as reagents.
  • Microchannel Reactor Techniques : These methods allow for high yields and purity under controlled conditions, leading to efficient production of the compound .

Study on Plant Defense Mechanisms

A study highlighted the role of this compound in enhancing plant defense responses. It was observed that the compound significantly increased the production of secondary metabolites associated with pathogen resistance when applied to various plant species. This suggests its potential use in agricultural applications as a natural elicitor for crop protection.

Metabolic Pathway Analysis

Another investigation focused on the interactions of this compound with metabolic enzymes. The study demonstrated that the compound could inhibit certain aminopeptidases, impacting amino acid metabolism and potentially leading to therapeutic applications in metabolic disorders .

Applications

This compound has diverse applications across multiple fields:

  • Agriculture : As a plant elicitor, it can enhance crop resilience against biotic and abiotic stresses.
  • Pharmaceuticals : It serves as a precursor in drug synthesis and may have direct therapeutic effects.
  • Chemical Industry : Used as a building block for synthesizing more complex organic compounds .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Properties
This compoundContains amino and ester groups; branched chainActs as a plant elicitor; interacts with metabolic enzymes
Methyl 2-amino-3-methylbutanoateShorter carbon chain; similar functional groupsLess effective as a plant elicitor
Methyl 2-amino-3-methylpentanoateIntermediate carbon chain length; similar reactivityDifferent solubility profiles

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-amino-3-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-6(2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

LFYZRQFPYRMVGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)OC)N

Origin of Product

United States

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